methyl 3-(aminomethyl)-4-hydroxybenzoate
Description
Methyl 3-(aminomethyl)-4-hydroxybenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position, a hydroxyl group at the 4-position, and an aminomethyl (-CH₂NH₂) substituent at the 3-position of the aromatic ring. The presence of both hydroxyl and aminomethyl groups enhances its polarity, making it more water-soluble compared to non-polar derivatives like methyl 3-allyl-4-hydroxybenzoate . This compound is likely of interest in pharmaceutical and agrochemical research due to its functional groups, which are common in bioactive molecules.
Properties
IUPAC Name |
methyl 3-(aminomethyl)-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4,11H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSHPWZCVMDQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(aminomethyl)-4-hydroxybenzoate typically involves the esterification of 3-(aminomethyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and catalyst concentration, is common to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(aminomethyl)-4-oxobenzoate.
Reduction: Formation of 3-(aminomethyl)-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(aminomethyl)-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-(aminomethyl)-4-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The aminomethyl and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Solubility: The aminomethyl group (-CH₂NH₂) in the target compound enhances water solubility due to hydrogen bonding, whereas the allyl group (-CH₂CH=CH₂) in methyl 3-allyl-4-hydroxybenzoate reduces polarity, favoring organic solvents . Methyl 3-amino-4-hydroxybenzoate (direct -NH₂ substitution) exhibits even greater solubility than the aminomethyl derivative, as primary amines form stronger hydrogen bonds .
Thermal Stability :
- Methyl 4-hydroxybenzoate has a well-defined melting point (125–128°C), typical of simple aromatic esters. In contrast, derivatives with bulky groups (e.g., cyclopropylmethoxy in ) may exhibit lower melting points due to disrupted crystal packing.
Reactivity: The aminomethyl group is nucleophilic, enabling reactions with electrophiles (e.g., acylations or Schiff base formations), whereas the acetamido group in methyl 4-acetamido-2-hydroxybenzoate is less reactive under mild conditions . The allyl group in methyl 3-allyl-4-hydroxybenzoate can undergo addition or polymerization reactions, which is absent in the aminomethyl variant .
Biological Relevance: Methyl 4-hydroxybenzoate is widely used as a preservative due to its antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
